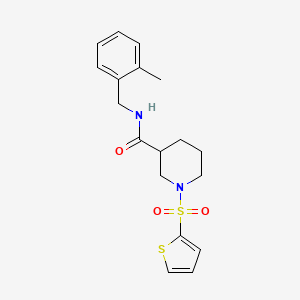![molecular formula C20H17N3O B4577490 (4-{[2-(2-methylphenyl)-1H-benzimidazol-5-yl]oxy}phenyl)amine](/img/structure/B4577490.png)
(4-{[2-(2-methylphenyl)-1H-benzimidazol-5-yl]oxy}phenyl)amine
Descripción general
Descripción
(4-{[2-(2-methylphenyl)-1H-benzimidazol-5-yl]oxy}phenyl)amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a benzimidazole derivative that has been synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Aplicaciones Científicas De Investigación
Organic Light-Emitting Diodes (OLEDs)
Bipolar molecules, including those related to benzimidazole derivatives, have shown promise in the development of highly efficient single-layer organic light-emitting diodes (OLEDs). These molecules, such as tris(3′-(1-phenyl-1H-benzimidazol-2-yl)biphenyl-4-yl)amine (TBBI) and its methyl-substituted variant, exhibit excellent thermal stability, good solubility in common solvents, and improved performance in phosphorescent OLEDs due to optimal charge localization of the highest occupied and lowest unoccupied molecular orbitals (Ge et al., 2008).
Anticancer and Antimicrobial Activities
Certain benzimidazole derivatives have been synthesized and evaluated for their potential anticancer and antimicrobial properties. These include palladium(II) and platinum(II) complexes with benzimidazole ligands, which were studied for their structures and biological activities. These complexes have shown activity against various cancer cell lines, comparable to cis-platin, and exhibited antibacterial activity (Ghani & Mansour, 2011).
Novel Heterocyclic Compounds
Research into benzimidazole derivatives has also led to the synthesis of novel heterocyclic compounds with potential biological activities. This includes azetidine-2-one derivatives of 1H-benzimidazole, which displayed significant antibacterial and cytotoxic properties in vitro (Noolvi et al., 2014).
Material Science and Polymer Chemistry
In material science and polymer chemistry, benzimidazole derivatives have been incorporated into poly(benzimidazole imide)s, leading to improvements in water absorption and optical transparency. This innovation addresses the issue of high water absorption in traditional poly(benzimidazole imide)s while retaining their superior heat resistance (Qian et al., 2021).
Propiedades
IUPAC Name |
4-[[2-(2-methylphenyl)-3H-benzimidazol-5-yl]oxy]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c1-13-4-2-3-5-17(13)20-22-18-11-10-16(12-19(18)23-20)24-15-8-6-14(21)7-9-15/h2-12H,21H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSRPHDHYKUDAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(N2)C=C(C=C3)OC4=CC=C(C=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-propoxybenzamide](/img/structure/B4577411.png)
![2-fluoro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B4577414.png)


![5-{[4-(4-tert-butylphenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B4577439.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B4577453.png)
![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4577461.png)
![2-oxo-2-(2-pyridinylamino)ethyl {[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methyl]thio}acetate](/img/structure/B4577467.png)
![2-(3-bromophenyl)-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-4-quinolinecarboxamide](/img/structure/B4577472.png)
![4-bromo-1-methyl-N-(2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4577485.png)
![N~1~-{2-[(2,6-dichlorobenzyl)thio]ethyl}-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4577507.png)
![2-imino-5-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B4577513.png)
![3-methyl-6-[4-methyl-3-(1-piperidinylsulfonyl)phenyl][1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B4577518.png)